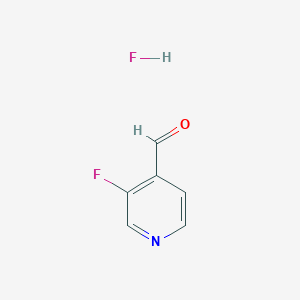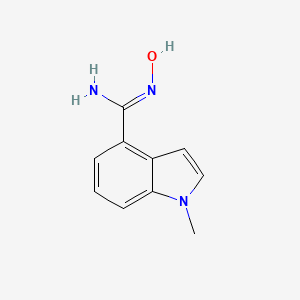
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide
Vue d'ensemble
Description
“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is a compound with the CAS Number: 1597528-05-6 . Its IUPAC name is (1-methyl-1H-indol-4-yl) (nitroso)methanamine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is 1S/C10H11N3O/c1-13-6-5-7-8 (10 (11)12-14)3-2-4-9 (7)13/h2-6,10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” has a molecular weight of 189.22 . It is a solid at ambient temperature .Applications De Recherche Scientifique
Cancer Research Applications
Studies have shown that N-hydroxyindole derivatives exhibit promising anti-cancer properties. For example, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, a compound related to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, displayed significant anti-glycolytic activity against cancer cells, suggesting its potential as an anti-cancer agent (Granchi et al., 2013).
Plant Biology and Metabolic Engineering
In the field of plant biology, modifications such as hydroxylations or methylations of indole glucosinolates, which are structurally related to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, play a crucial role in mediating biological interactions between plants and their environment. This research demonstrates the potential of these compounds in understanding plant defense mechanisms and improving crop resilience (Pfalz et al., 2011).
Antioxidant Properties
Indole derivatives have also been explored for their antioxidant properties. A study on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives revealed that these compounds exhibit considerable antioxidant activity, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Manufacturing and Synthetic Applications
The synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives, which share structural similarities with N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, has been reported, demonstrating the feasibility of large-scale manufacturing of such compounds. This research is crucial for the production of pharmaceuticals and other indole-based chemicals (Huang et al., 2010).
Microbial Inhibition
Certain brominated indole derivatives have been found to inhibit the growth of Staphylococcus epidermidis, suggesting the antimicrobial potential of indole-based compounds. This area of research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria (Segraves & Crews, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P271;P261;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N'-hydroxy-1-methylindole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXDZGIFOIGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



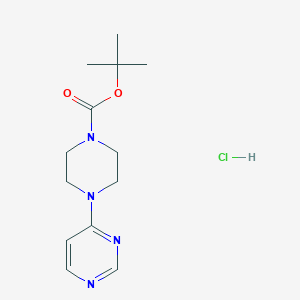
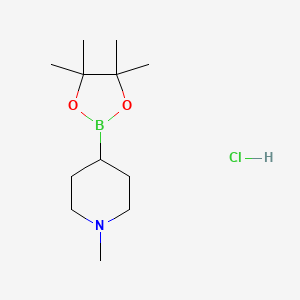
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
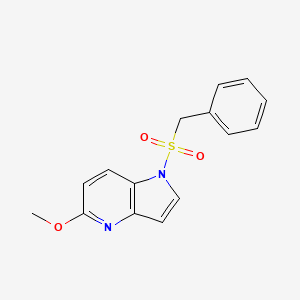
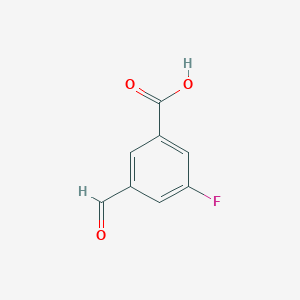
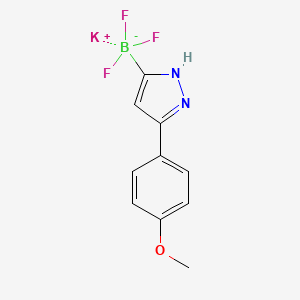
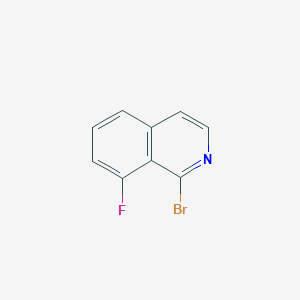
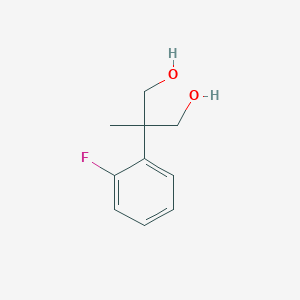
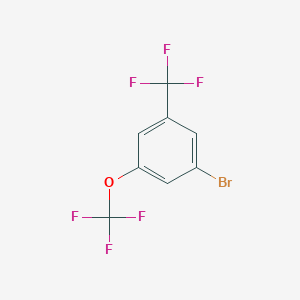
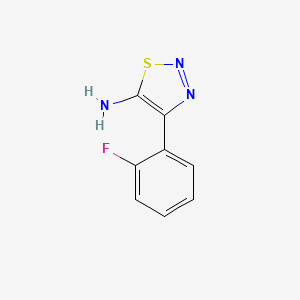
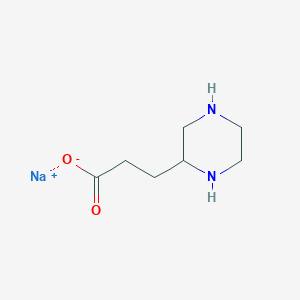
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
